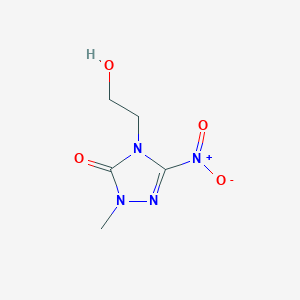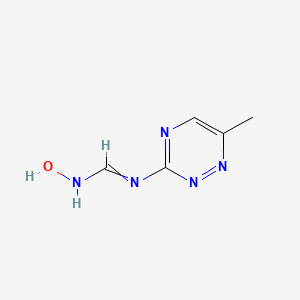
N'-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methyl group and an oxomethanimidamide group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Starting with hydrazine derivatives and reacting them with suitable aldehydes or ketones.
Use of catalysts: Employing catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: Utilizing batch reactors for controlled synthesis.
Continuous flow reactors: Implementing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms in the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: Can produce amine derivatives.
Substitution: Results in substituted triazine compounds.
Wissenschaftliche Forschungsanwendungen
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting genetic expression and replication.
Modulating signaling pathways: Influencing cellular signaling and communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-triazine: A basic triazine compound without additional functional groups.
2,4,6-trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
N-(4-methyl-1,2,4-triazol-3-yl)-N’-oxomethanimidamide: A similar compound with a different triazole ring.
Uniqueness
N’-(6-methyl-1,2-dihydro-1,2,4-triazin-3-yl)-N-oxomethanimidamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
61139-96-6 |
|---|---|
Molekularformel |
C5H7N5O |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
N-hydroxy-N'-(6-methyl-1,2,4-triazin-3-yl)methanimidamide |
InChI |
InChI=1S/C5H7N5O/c1-4-2-6-5(10-9-4)7-3-8-11/h2-3,11H,1H3,(H,6,7,8,10) |
InChI-Schlüssel |
OCPXMLPYWROFJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=N1)N=CNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


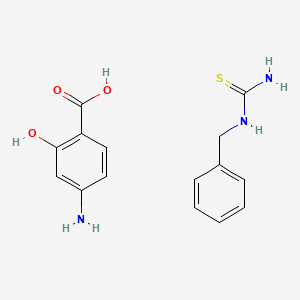
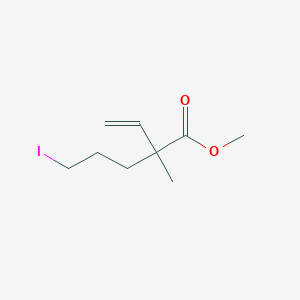

![2-{3-[4-(Benzyloxy)phenyl]-3-oxo-2-phenylpropyl}cyclohexan-1-one](/img/structure/B14600948.png)

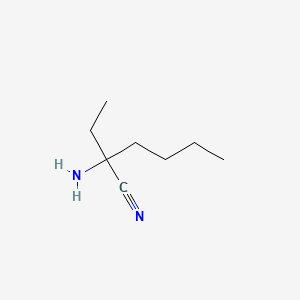
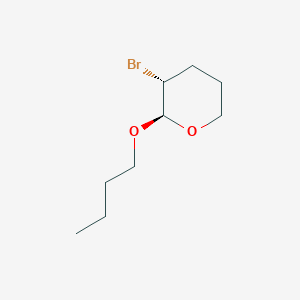
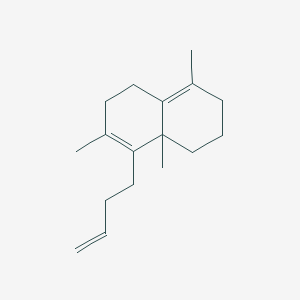
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)

![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
